5-Fluoro-2-methylphenol
Description
Contextualization within Fluorinated Phenolic Compounds Research
The study of 5-Fluoro-2-methylphenol is situated within the broader and highly active field of fluorinated phenolic compounds research. The introduction of fluorine into organic molecules, such as phenols, can dramatically alter their physical, chemical, and biological properties. tcichemicals.comnumberanalytics.com Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to act as a "super-hydrogen" mimic. tandfonline.com This substitution can lead to enhanced thermal stability, increased lipophilicity, and altered acidity (pKa) of the phenolic hydroxyl group. tandfonline.combohrium.com
Research into fluorinated phenols is driven by their potential to create molecules with enhanced performance characteristics. For instance, the strategic placement of fluorine atoms can block sites of metabolic attack in drug molecules, thereby improving their metabolic stability and bioavailability. tandfonline.combohrium.com In materials science, fluorination can impart desirable properties such as hydrophobicity, chemical resistance, and modified electronic properties. researchgate.net Therefore, this compound serves as a key exemplar within this class, allowing researchers to probe the specific effects of its substitution pattern on molecular behavior and to build more complex functional molecules.
Significance in Contemporary Chemical Synthesis and Materials Science
This compound is a valuable building block in modern organic synthesis and materials science due to its distinct reactivity and the useful properties it imparts to target molecules. guidechem.com Its significance stems from its utility as a versatile intermediate for introducing both fluorine and methyl-phenol moieties into a variety of structures.
In the realm of chemical synthesis , it is particularly important in the pharmaceutical and agrochemical industries. guidechem.com
Pharmaceuticals: It serves as a precursor for advanced pharmaceutical intermediates. atomfair.com For example, it is used in the synthesis of central nervous system (CNS)-active compounds where the fluorine atom can enhance blood-brain barrier penetration. atomfair.com It is also a starting material for some HIV-1 integrase inhibitors.
Agrochemicals: Fluorinated phenols are key components in many modern agrochemicals. aosc.innbinno.com this compound can be used in the synthesis of potent herbicides and fungicides, where the fluorine atom often enhances the biological activity and stability of the final product. aosc.inbloomtechz.com
In materials science , this compound finds applications in the creation of advanced materials:
Specialty Polymers: It is used as a monomer in the synthesis of specialty polymers. atomfair.com The incorporation of the fluoro-methyl-phenyl group can enhance the thermal stability and chemical resistance of the resulting polymer. researchgate.net
Liquid Crystals: The unique electronic and steric properties offered by the fluorine and methyl groups make this compound a useful building block for liquid crystal materials. atomfair.comekb.eg Fluorinated liquid crystals often exhibit desirable properties such as modified birefringence and dielectric anisotropy. researchgate.net
Historical Overview of Research on Methylphenols and Fluorinated Derivatives
The study of methylphenols, or cresols, has a long history rooted in the development of coal tar chemistry in the 19th century. These simple phenolic compounds were initially isolated from coal tar and found widespread use as disinfectants and precursors for dyes and other chemicals.
The introduction of fluorine into organic molecules, and specifically into aromatic systems like phenols, is a more recent development, largely taking off in the mid-20th century. The initial challenge was the extreme reactivity of elemental fluorine, which made controlled reactions difficult. numberanalytics.com A significant breakthrough in organofluorine chemistry was the development of safer and more selective fluorinating agents.
The history of fluorinating phenols has seen a progression from harsh and non-selective methods to more sophisticated and controlled techniques:
Early Methods: Initial attempts at fluorination often involved harsh reagents and lacked selectivity, leading to a mixture of products.
Development of Electrophilic Fluorinating Agents: The latter half of the 20th century saw the advent of electrophilic fluorinating agents, which offered much greater control over the fluorination process. wikipedia.org A major milestone was the development of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and, more recently, Selectfluor®. wikipedia.orgnih.govnumberanalytics.com These reagents are stable, easy to handle, and can selectively fluorinate a wide range of nucleophiles, including phenols and their derivatives. nih.gov The development of these reagents has been crucial for the synthesis of specific fluorinated phenols like this compound.
Modern Methods: Contemporary research continues to refine fluorination methods, including deoxyfluorination of phenols and transition metal-catalyzed approaches, making a wider array of fluorinated aromatics, including derivatives of methylphenol, more accessible for research and industrial applications. nih.govfishersci.de
This historical progression has transformed the synthesis of fluorinated methylphenols from a laboratory curiosity into a routine and indispensable tool in medicinal chemistry and materials science. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOSIHYVLHIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379129 | |
| Record name | 5-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-85-7 | |
| Record name | 5-Fluoro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 5 Fluoro 2 Methylphenol
Established Synthetic Routes to 5-Fluoro-2-methylphenol
Traditional synthetic pathways to this compound often rely on foundational organic reactions, including the transformation of aromatic amines and the construction of the molecule through sequential reactions from basic precursors.
A well-established method for the synthesis of phenols is the diazotization of aromatic amines, followed by hydrolysis of the resulting diazonium salt. In the context of this compound, this process would commence with 5-fluoro-2-methylaniline as the starting material. The primary amine functional group is converted into a diazonium salt using a reagent such as sodium nitrite in the presence of a strong acid, typically at reduced temperatures to ensure the stability of the diazonium intermediate.
The subsequent step involves the hydrolysis of this diazonium salt. By heating the aqueous solution of the diazonium salt, the diazonium group is replaced by a hydroxyl group, leading to the formation of this compound. While this method is a cornerstone of aromatic chemistry, the stability of the diazonium salt and the potential for side reactions are critical parameters that require careful control. A similar transformation has been documented in the synthesis of 5-fluoro-2-nitrophenol from 5-fluoro-2-nitroaniline, underscoring the viability of this approach for structurally related compounds google.com. In this patented process, 5-fluoro-2-nitroaniline is treated with sulfuric acid and sodium nitrite at 0-10 °C, followed by heating to 90-95 °C to effect the hydrolysis google.com.
The synthesis of this compound can also be achieved through multi-step reaction sequences that begin with more readily available precursors. One such pathway originates from 3-methylphenol (m-cresol). This process involves the protection of the hydroxyl group, followed by a directed fluorination, and subsequent deprotection to yield the final product.
A specific example of this strategy involves the following sequence of reactions:
Coupling Reaction: 3-methylphenol is first coupled with 2-bromopyridine in the presence of a copper iodide catalyst. This step serves to protect the phenolic hydroxyl group.
Fluorination: The resulting 2-(3-methylphenoxy)pyridine intermediate is then subjected to fluorination using a palladium catalyst and a fluorinating agent such as N-fluorobis(phenyl)sulfonimide.
Deprotection: The final step involves the removal of the 2-pyridyl protecting group to yield this compound.
This multistep approach allows for the strategic introduction of the fluorine atom at the desired position on the aromatic ring.
Another illustrative multistep synthesis, leading to a substituted o-cresol, starts from m-aminophenol google.com. This process includes:
Acetylation: The amino group of m-aminophenol is protected by reacting it with acetic anhydride google.com.
Mannich Reaction: The resulting 3-acetamidophenol undergoes a Mannich reaction with dimethylamine and formaldehyde google.com.
Hydrogenolysis: The product from the Mannich reaction is then subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst to yield 5-amino-o-cresol google.com. While this synthesis does not produce this compound, it demonstrates a classic multistep approach to constructing substituted cresol derivatives.
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | m-Aminophenol | Acetic anhydride | 3-Acetamidophenol | 92% |
| 2 | 3-Acetamidophenol | Dimethylamine, Formaldehyde | 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol | 67% |
| 3 | 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol | H₂, Pd/C, KOH | 5-Amino-o-cresol | 68% |
Advanced Synthetic Strategies and Green Chemistry Principles
In response to the growing need for sustainable chemical manufacturing, advanced synthetic strategies are being developed that prioritize environmental considerations. These approaches often involve the use of novel catalysts and reaction conditions that align with the principles of green chemistry.
Efforts to develop more environmentally friendly synthetic routes to this compound have focused on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. A notable example is the use of visible-light photocatalysis. This technique utilizes light energy to drive chemical reactions, often under mild conditions.
One such method involves the direct fluorination of m-cresol using a photocatalyst. In a reported procedure, m-cresol is treated with Selectfluor, a common electrophilic fluorinating agent, in the presence of Eosin Y as a photocatalyst guidechem.com. The reaction is irradiated with blue light for several hours at room temperature. This approach avoids the need for harsh reaction conditions and toxic heavy metal catalysts, representing a greener alternative to traditional fluorination methods guidechem.com.
| Starting Material | Fluorinating Agent | Photocatalyst | Light Source | Reaction Time | Yield |
|---|---|---|---|---|---|
| m-Cresol | Selectfluor | Eosin Y | 12W Blue Light | 6 hours | 76% |
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. In the synthesis of this compound, both transition metal and organic catalysts are employed.
Palladium-catalyzed reactions are particularly prominent in the functionalization of aromatic rings. For instance, palladium catalysts can be used for the C-H arylation of substituted pyrroles, demonstrating their utility in forming carbon-carbon bonds. In the context of fluorination, palladium-catalyzed methods for the nucleophilic fluorination of aryl triflates have been developed, although these can sometimes lead to mixtures of isomers.
Copper catalysts are also utilized, particularly in coupling reactions. As mentioned in the multistep synthesis from m-cresol, copper iodide facilitates the coupling of 3-methylphenol with 2-bromopyridine. This catalytic step is crucial for the protection of the hydroxyl group, enabling the subsequent regioselective fluorination.
The precise control of the position of fluorination on an aromatic ring, known as regioselectivity, is a significant challenge in synthetic chemistry. The introduction of a fluorine atom can dramatically alter the biological and chemical properties of a molecule, making regiocontrol essential.
In the synthesis of this compound, the goal is to introduce the fluorine atom at the 5-position of the 2-methylphenol (o-cresol) scaffold. Achieving this requires strategies that direct the fluorinating agent to the desired carbon atom. One approach is the use of directing groups, which temporarily block certain positions on the aromatic ring or electronically favor fluorination at a specific site. The multistep synthesis involving a pyridine protecting group is an example of this strategy, where the protecting group influences the position of the subsequent fluorination reaction.
Recent advancements in fluorination chemistry have also focused on the development of new reagents and catalytic systems that offer improved regioselectivity. For example, methods for the ipso-fluorination of phenols have been reported, where the fluorine atom directly replaces the hydroxyl group. While not directly applicable to the synthesis of this compound from o-cresol, these methods highlight the ongoing efforts to achieve precise control over fluorination reactions.
Derivatization and Functionalization of this compound
The chemical modification of this compound into more complex structures is a key area of interest in synthetic organic chemistry. These transformations allow for the fine-tuning of its chemical and physical properties.
Synthesis of Ether and Ester Derivatives
The synthesis of ether and ester derivatives of this compound can be achieved through well-established chemical reactions.
Ether Derivatives: The Williamson ether synthesis is a common and effective method for preparing ethers from phenols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
For the synthesis of an ether derivative of this compound, the phenol (B47542) would first be treated with a strong base, such as sodium hydroxide, to form the sodium 5-fluoro-2-methylphenoxide. This phenoxide would then be reacted with a suitable alkyl halide (e.g., ethyl bromide) to yield the corresponding ether.
Reaction Scheme for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Reagent | Product |
| This compound | Alkyl Halide (e.g., R-X) | Strong Base (e.g., NaOH) | 1-Fluoro-4-methyl-2-(alkoxy)benzene |
Ester Derivatives: Ester derivatives of this compound can be synthesized through Fischer-Speier esterification. mdpi.comyoutube.com This acid-catalyzed reaction involves the condensation of the phenol with a carboxylic acid.
In a typical procedure, this compound would be refluxed with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of the reaction is driven towards the formation of the ester by removing the water produced during the reaction.
Reaction Scheme for Fischer-Speier Esterification
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Carboxylic Acid (e.g., R-COOH) | Strong Acid (e.g., H₂SO₄) | 5-Fluoro-2-methylphenyl ester |
Introduction of Additional Functional Groups
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing hydroxyl, methyl, and fluoro groups will influence the position of the incoming substituent. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid.
Halogenation: Further halogenation (e.g., bromination or chlorination) can be accomplished using a halogen in the presence of a Lewis acid catalyst.
Formylation: The introduction of a formyl group (-CHO) can be performed using various methods, such as the Vilsmeier-Haack reaction.
The precise conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity.
Preparation of Aminoethyl Derivatives
The synthesis of aminoethyl derivatives of phenols can be approached through several synthetic routes. One potential method is the Mannich reaction. tandfonline.com The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde, and a primary or secondary amine. To obtain an aminoethyl derivative, a multi-step synthesis would likely be required.
A plausible synthetic route to a compound such as 4-(2-aminoethyl)-5-fluoro-2-methylphenol could involve an initial formylation or acylation of the this compound at the position para to the hydroxyl group, followed by a series of reactions to elaborate the side chain, such as a Henry reaction with nitromethane, followed by reduction of the nitro group and the carbonyl function. The existence of 4-(2-aminoethyl)-5-fluoro-2-methylphenol hydrochloride as a commercially available building block suggests that synthetic routes have been developed. acs.orgchemshuttle.comchemshuttle.com
Development of Schiff Base Derivatives
Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. chemshuttle.comresearchgate.net To prepare Schiff base derivatives of this compound, the phenol would first need to be functionalized with a carbonyl group, most commonly a formyl group, through a formylation reaction as mentioned in section 2.3.2.
Once the formylated this compound is obtained (e.g., 5-fluoro-2-hydroxy-4-methylbenzaldehyde), it can be condensed with a variety of primary amines (aliphatic or aromatic) under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield the corresponding Schiff base. youtube.com
General Synthesis of Schiff Bases from Formylated this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| Formylated this compound | Primary Amine (R-NH₂) | Reflux in Ethanol, Acid catalyst | Schiff Base Derivative |
Phosphoramidate Prodrug Analogues
Phosphoramidate prodrugs are often synthesized to improve the bioavailability of parent drug molecules. researchgate.netthieme-connect.com The ProTide technology is a well-known approach for delivering nucleoside monophosphates into cells. nih.gov A similar strategy can be applied to phenolic compounds.
The synthesis of a phosphoramidate prodrug of this compound would involve the phosphorylation of the phenolic hydroxyl group. A common method involves the reaction of the phenol with a phosphorochloridate in the presence of a base. The phosphorochloridate itself is typically prepared from an amino acid ester hydrochloride and a dichlorophosphate. A more recent and milder method involves an ester exchange reaction where a pre-formed phosphoramidate with a good leaving group (like 4-nitrophenol) is reacted with the target phenol in the presence of a base like DBU. thieme-connect.comthieme-connect.com
1,3,4-Oxadiazole Derivatives Containing 2-Methylphenol
The synthesis of 1,3,4-oxadiazole derivatives typically proceeds from carboxylic acid hydrazides. thieme-connect.comnih.govasianpubs.org Therefore, to prepare a 1,3,4-oxadiazole derivative of this compound, the phenol must first be converted into a suitable carboxylic acid hydrazide intermediate.
This can be achieved by first carboxylating the phenol to introduce a carboxylic acid group, a common method being the Kolbe-Schmitt reaction, although regioselectivity would need to be controlled. A more direct route to a suitable precursor is the alkylation of the phenolic hydroxyl group with an ethyl haloacetate (e.g., ethyl chloroacetate) via the Williamson ether synthesis to form an ester. gordon.edu This ester can then be reacted with hydrazine hydrate to produce the corresponding phenoxyacetic acid hydrazide. niscpr.res.in
Once the 5-fluoro-2-methylphenoxyacetic acid hydrazide is obtained, it can be cyclized to form the 1,3,4-oxadiazole ring through various methods. One common method is the reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. thieme-connect.com Another approach is the oxidative cyclization of a hydrazide-hydrazone, which is formed by the condensation of the hydrazide with an aldehyde. biointerfaceresearch.com
Advanced Spectroscopic Characterization and Elucidation of 5 Fluoro 2 Methylphenol and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides a powerful lens through which to examine the bonding and structural arrangement of 5-Fluoro-2-methylphenol. By analyzing the interaction of infrared radiation and laser light with the molecule, characteristic vibrational modes can be identified, offering a unique fingerprint of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound reveals a number of characteristic absorption bands that correspond to the vibrational motions of its functional groups. A broad band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations give rise to sharp peaks in the 3100-3000 cm⁻¹ range. Furthermore, the C-F stretching vibration, a key feature of this molecule, is expected to produce a strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The C-O stretching of the phenol (B47542) group and the C=C stretching vibrations of the aromatic ring also contribute to the complex pattern of absorptions in the fingerprint region.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3600-3200 |
| Aromatic C-H Stretch | 3100-3000 |
| C-F Stretch | 1250-1000 |
| C-O Stretch (Phenol) | 1260-1180 |
| Aromatic C=C Stretch | 1600-1450 |
Raman Spectroscopy Investigations
Complementing FT-IR spectroscopy, Raman spectroscopy offers additional insights into the vibrational modes of this compound. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric C=C stretching vibrations of the benzene (B151609) ring typically give rise to strong Raman signals. The C-F bond, due to its polarity, may show a weaker Raman signal compared to its strong IR absorption. The methyl group's symmetric and asymmetric C-H stretching and bending vibrations also contribute to the Raman spectrum.
Interpretation of Characteristic Vibrational Modes
The precise positions and intensities of the vibrational bands in both FT-IR and Raman spectra are influenced by the electronic effects of the fluorine and methyl substituents on the phenol ring. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group can cause shifts in the vibrational frequencies of the aromatic ring and the hydroxyl group. A comprehensive analysis of these shifts, often aided by computational chemistry, allows for a detailed assignment of the observed vibrational modes to specific molecular motions. This detailed interpretation is crucial for confirming the molecular structure and understanding the intramolecular interactions within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of each proton and carbon atom can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
The ¹H NMR spectrum of this compound provides valuable information about the number and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding. The aromatic protons will appear as a complex multiplet pattern in the aromatic region of the spectrum, with their chemical shifts and coupling constants influenced by the positions of the fluorine and methyl substituents. The methyl protons will typically appear as a singlet in the upfield region of the spectrum. The coupling between the fluorine atom and the adjacent protons (H-F coupling) can provide additional structural information.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| -OH | Variable | Singlet (broad) |
| Aromatic H | 6.5 - 7.5 | Multiplet |
| -CH₃ | 2.0 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum will show distinct signals for each of the seven carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The carbon atom attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling, which is a powerful diagnostic tool for identifying fluorinated compounds. The chemical shift of the methyl carbon will appear in the aliphatic region of the spectrum.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C-OH | 150 - 160 |
| C-F | 155 - 165 (doublet) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CH₃ | 120 - 140 |
| -CH₃ | 15 - 25 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive analytical technique for the characterization of organofluorine compounds. huji.ac.ilalfa-chemistry.com The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it an ideal candidate for NMR studies. One of the significant advantages of ¹⁹F NMR is its wide chemical shift range, which typically spans over 700 ppm. huji.ac.il This broad range minimizes signal overlap and allows for the precise resolution of fluorine atoms in different chemical environments.
The chemical shift of a fluorine nucleus is highly sensitive to its electronic surroundings. Electron-withdrawing groups tend to deshield the nucleus, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value). In the case of this compound, the fluorine atom is attached to an aromatic ring, and its chemical shift is influenced by the electronic effects of the hydroxyl and methyl substituents. For aromatic fluorine compounds, the chemical shifts generally appear in a specific region of the spectrum. alfa-chemistry.comazom.com
Interactive Data Table: Typical ¹⁹F NMR Chemical Shift Ranges
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| Aryl-F | +80 to +170 |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| >CF- | +140 to +250 |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphoramidate Derivatives
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is an essential tool for the characterization of organophosphorus compounds, including phosphoramidate derivatives of phenols. The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, providing strong, sharp signals. The chemical shifts in ³¹P NMR are sensitive to the nature of the substituents on the phosphorus atom.
The derivatization of phenols to form phosphoramidates introduces a phosphorus center that can be readily analyzed by ³¹P NMR. This technique is particularly useful for confirming the successful synthesis of such derivatives and for studying their subsequent reactions. The chemical shift of the phosphorus atom in a phosphoramidate is influenced by the electronic properties of the attached aryl group. ncsu.edunih.gov
Specific ³¹P NMR data for phosphoramidate derivatives of this compound are not extensively documented in the literature. However, studies on analogous phosphitylated phenols and other phosphoramidates indicate that the ³¹P chemical shifts for these types of compounds typically appear in a predictable region of the spectrum, allowing for the identification of the phosphoramidate functional group. ncsu.edunih.govnih.govtorvergata.itresearchgate.net The electron-donating and -withdrawing nature of the substituents on the phenolic ring can cause shifts in the ³¹P resonance, providing further structural information. ncsu.edu
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a cornerstone of molecular analysis, providing information about the mass-to-charge ratio of ions and their fragments. This data is crucial for determining the molecular weight and elucidating the structure of a compound.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.
For substituted phenols like this compound, the fragmentation pattern in EI-MS is influenced by the substituents on the aromatic ring. nih.govdocbrown.infoyoutube.com The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (126.13 g/mol ). Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl radical, or a CO molecule from the molecular ion. docbrown.infoyoutube.com The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF. The relative abundances of the fragment ions provide valuable clues for identifying the compound and distinguishing it from its isomers.
Interactive Data Table: Predicted EI-MS Fragments for this compound
| m/z | Possible Fragment |
| 126 | [C₇H₇FO]⁺˙ (Molecular Ion) |
| 111 | [C₆H₄FO]⁺ (Loss of CH₃) |
| 98 | [C₆H₅F]⁺˙ (Loss of CO) |
| 97 | [C₆H₄F]⁺ (Loss of HCO) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS would be used to confirm its elemental composition of C₇H₇FO. The experimentally determined exact mass should closely match the calculated theoretical exact mass. nih.gov
Interactive Data Table: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₇H₇FO |
| Theoretical Exact Mass | 126.048093005 Da |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org The absorption maxima (λmax) and the shape of the absorption bands are characteristic of the chromophores present in the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the precise geometry of the aromatic ring and the spatial relationship between the hydroxyl, methyl, and fluoro substituents. Furthermore, it would provide insights into the packing of the molecules in the crystal lattice and any hydrogen bonding or other intermolecular forces that are present. acs.orgacs.orgmdpi.com
As of the current literature review, a crystal structure for this compound has not been reported. The determination of its solid-state structure would be a valuable contribution to the chemical community, providing a benchmark for computational studies and a deeper understanding of its physical properties.
Computational Chemistry and Theoretical Studies on 5 Fluoro 2 Methylphenol
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, including their optimized geometry, electronic distribution, and spectroscopic signatures.
Geometric optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For 5-Fluoro-2-methylphenol, this analysis would provide precise measurements of the C-C, C-H, C-O, O-H, and C-F bonds, as well as the angles defining the molecule's three-dimensional shape. This information is critical for understanding the steric and electronic effects of the fluoro and methyl substituents on the phenol (B47542) ring.
No specific data for bond lengths and angles of this compound from DFT calculations are available in the reviewed literature.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would highlight the electronegative oxygen and fluorine atoms as regions of negative potential, while the hydroxyl proton would be a site of positive potential, indicating its susceptibility to electrophilic attack.
Specific MEP analysis data or visualizations for this compound were not found in the available literature.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The HOMO, LUMO, and energy gap values for this compound have not been reported in the searched scientific literature.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies, researchers can assign specific vibrational modes (e.g., stretching, bending) to the experimentally observed spectral bands. This analysis for this compound would help in the interpretation of its experimental spectra, confirming its structure and providing insight into its bonding.
Calculated vibrational frequencies and their assignments for this compound are not available in the current body of scientific literature.
Quantum Chemical Descriptors and Reactivity Indices
From the outputs of quantum chemical calculations, various descriptors can be derived to quantify a molecule's reactivity and stability.
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ).
These indices provide a quantitative framework for comparing the reactivity of different molecules.
Specific values for these quantum chemical descriptors for this compound are not documented in the reviewed literature.
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in Density Functional Theory (DFT) that describe the resistance of a chemical species to change its electron configuration. Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of a hard molecule, suggesting high stability and low reactivity. Conversely, softness indicates a higher propensity to undergo electronic changes.
A comprehensive review of published scientific literature did not yield specific calculated values for the chemical hardness or softness of this compound. Such calculations would typically be part of a detailed DFT study of the molecule.
Table 1: Theoretical Chemical Hardness and Softness of this compound
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| Energy Gap (ΔE) | Data not available | eV |
| Hardness (η) | Data not available | eV |
Thermochemical and Thermodynamic Property Calculations
Theoretical calculations are instrumental in determining the thermochemical and thermodynamic properties of molecules, providing insights into their stability and behavior under various conditions.
Standard enthalpy of formation (ΔH), standard entropy (S°), and Gibbs free energy of formation (ΔG) are critical thermodynamic parameters that define the energy content and spontaneity of chemical reactions. These values can be calculated with significant accuracy using computational methods, which involve frequency calculations to determine zero-point vibrational energies and thermal corrections.
Despite the utility of these calculations, specific theoretical values for the enthalpy, entropy, and Gibbs free energy of this compound have not been reported in the available scientific literature.
Table 2: Calculated Thermodynamic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation (ΔH) | Data not available | kJ/mol |
| Standard Entropy (S°) | Data not available | J/mol·K |
Tautomers are structural isomers of chemical compounds that readily interconvert. Phenols, including this compound, can theoretically exist in equilibrium between their phenol (enol) form and a keto form (cyclohexa-2,4-dien-1-one). Computational studies can predict the relative energies of these tautomers, thereby determining their relative stability and the equilibrium constant (K_eq) for their interconversion. The more stable tautomer is the one with the lower calculated Gibbs free energy.
A targeted search of computational chemistry literature did not uncover any studies focused on the tautomeric stability and equilibrium constants for this compound.
Table 3: Tautomeric Stability Analysis of this compound
| Tautomer | Relative Gibbs Free Energy (ΔG_rel) | Equilibrium Constant (K_eq) |
|---|---|---|
| Enol form | Data not available | Data not available |
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high β value suggests that a molecule has significant potential as an NLO material.
Theoretical predictions for the non-linear optical properties of this compound are not available in the current body of scientific literature. Such a study would be necessary to evaluate its potential for use in NLO applications.
Table 4: Predicted Non-Linear Optical Properties of this compound
| NLO Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | esu |
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. The results are often quantified by a docking score and an analysis of specific interactions like hydrogen bonds and hydrophobic contacts.
While this compound is utilized as a chemical building block in the synthesis of more complex molecules for pharmaceutical research, no molecular docking studies have been published that specifically analyze the ligand-protein interactions of this compound itself. Therefore, its binding behavior and potential biological targets have not been characterized through this computational approach.
Table 5: Molecular Docking Simulation Summary for this compound
| Target Protein | Binding Affinity / Docking Score | Key Interacting Residues |
|---|
Biological Activity and Mechanistic Research of 5 Fluoro 2 Methylphenol and Its Analogues
Antimicrobial Activity Investigations
Fluorination of phenolic compounds has been a strategy to enhance their antimicrobial potency. The electronegativity and small size of the fluorine atom can improve properties such as membrane permeability and metabolic stability, leading to increased efficacy against a range of microorganisms. nih.gov
The antibacterial activity of phenolic compounds can be attributed to several mechanisms, including the inhibition of bacterial cell membrane synthesis, disruption of electron transport chains, and the inhibition of specific enzymes. nih.gov The addition of fluorine to these structures can enhance these effects. For instance, fluorinated derivatives of flavonoids and chalcones have shown potential as antimicrobial agents, sometimes exhibiting synergistic effects with existing antibiotics and inhibiting bacterial efflux pumps. nih.gov
Studies on thymol (B1683141) (2-isopropyl-5-methylphenol), a structural analogue of 5-fluoro-2-methylphenol, have shown that its derivatives can possess significant antimicrobial activity. For example, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that halogenation, in general, can be a viable strategy to improve the antibacterial profile of methylphenols. While direct studies on this compound are limited in the provided results, the principles of antimicrobial activity in related phenolic compounds suggest its potential. The mechanisms often involve compromising the bacterial outer membrane, leading to increased permeability of the cytoplasm. nih.gov
Some synthetic fluorinated compounds have shown moderate antibacterial activity and selectivity against Gram-positive bacteria like S. aureus. rsc.org For example, certain coumarin (B35378) derivatives containing trifluoromethyl (CF3) substituents have demonstrated antibacterial activity against food-poisoning bacteria. mdpi.com The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to penetrate bacterial cell membranes. nih.gov
| Compound/Analogue Class | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Fluorinated Flavonoids/Chalcones | Multidrug-resistant bacteria | Inhibition of bacterial efflux pumps, synergistic effects with antibiotics | nih.gov |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity, prevention of biofilm formation | nih.gov |
| Fluorinated Biodegradable Cationic Polyesters | S. aureus | Moderate antibacterial activity and selectivity | rsc.org |
| Coumarin derivatives with CF3 substituents | Food-poisoning bacteria | Confirmed antibacterial activity | mdpi.com |
Phenolic compounds are known to possess antifungal properties, and fluorination can modulate this activity. For instance, studies on 2-methyl-8-quinolinol and its substituted derivatives, which are analogues of this compound, have been conducted to evaluate their in vitro antifungal activity against various fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov In these studies, 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic. nih.gov This highlights that the position and nature of the halogen substituent are critical for antifungal efficacy.
Flavonoids with fluorine in the A-ring have been reported to display superior antifungal properties compared to those with fluorine in the B-ring. nih.gov The mechanisms behind the antifungal action of flavonoids can include the inhibition of efflux pumps, which are transporters that remove toxic substances from the fungal cell. nih.gov For example, baicalein, a flavone, is recognized as an efflux pump inhibitor, and when combined with fluconazole, it enhances the antifungal effect. nih.gov Natural phenolic compounds can also enhance the activity of commercial antifungal drugs against yeast strains of Candida and Cryptococcus neoformans. usda.gov
| Compound/Analogue Class | Target Fungi | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| 5,7-Dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichoderma viride, etc. | High fungitoxicity | nih.gov |
| 5,7-Dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichoderma viride, etc. | High fungitoxicity | nih.gov |
| Fluorinated Flavonoids (Fluorine in A-ring) | General Fungi | Superior antifungal properties | nih.gov |
| Baicalein (a flavone) | Candida albicans | Efflux pump inhibitor, synergistic with fluconazole | nih.gov |
Anticancer and Cytotoxicity Studies
The potential of phenolic compounds as anticancer agents has been extensively studied. The introduction of fluorine can lead to derivatives with enhanced cytotoxic properties. For example, the attachment of a fluorinated group at the C4 position of a flavonoid, along with the reduction of a carbonyl group, can result in a compound with strong cytotoxic properties. nih.gov
Protein kinases are crucial in cellular signaling and are often dysregulated in cancer. nih.gov Phenolic compounds, including fluorinated derivatives, have been investigated as kinase inhibitors. mdpi.com For instance, a fluorinated polyphenol derivative (1c) was found to be a potent and selective inhibitor of DYRK1A/B kinase, which is implicated in neurological disorders and oncology. mdpi.comnih.gov This compound was identified as a non-ATP-competitive inhibitor. mdpi.com
The mechanism of kinase inhibition by phenolic compounds can be competitive with respect to ATP. nih.gov Linear-free energy studies using tyrosine analogues with fluorine substitutions on the phenol (B47542) ring have been employed to understand the phosphoryl transfer rate, which is a key step in kinase activity. nih.gov Some flavones and flavanols are potent inhibitors of protein-tyrosine kinases. nih.gov The presence and position of hydroxyl groups are often critical for this inhibitory activity, and their replacement with methoxyl groups can lead to a significant loss of potency. nih.gov
Phenolic compounds can exert their anticancer effects by modulating various cellular signaling pathways involved in cancer progression. frontiersin.org These pathways include the nuclear factor (NF)-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathways. nih.govresearchgate.net
For example, the flavonoid chrysin (B1683763) has been shown to suppress the growth of colon cancer cells by directly inhibiting NF-κB expression and activity. frontiersin.org Quercetin, another flavonoid, can inhibit processes in human oral cancer cells through the NF-κB pathway. frontiersin.org Some polyphenolic compounds can also activate the extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways. dovepress.com The inhibition of DYRK1A by a fluorinated polyphenol was found to attenuate neuroinflammation by suppressing the TLR4/NF-κB p65 signaling pathway. nih.gov
| Compound Class | Signaling Pathway | Effect | Reference |
|---|---|---|---|
| Fluorinated Polyphenols | DYRK1A/B kinase, TLR4/NF-κB p65 | Inhibition, suppression of neuroinflammation | nih.gov |
| Chrysin (Flavonoid) | NF-κB | Direct inhibition of expression and activity | frontiersin.org |
| Quercetin (Flavonoid) | NF-κB | Inhibition in oral cancer cells | frontiersin.org |
| General Polyphenols | ERK, PI3K/Akt | Activation | dovepress.com |
Prodrug strategies are often employed for phenolic drugs to overcome limitations such as poor bioavailability. nih.gov This involves masking the phenolic hydroxyl group with a promoiety that is cleaved in vivo to release the active drug. researchgate.net For anticancer applications, this approach can be designed for targeted drug delivery. nih.gov
One of the most well-known examples of a fluorinated prodrug is 5-fluorouracil (B62378) (5-FU) and its various derivatives like capecitabine. nih.gov While not a phenol, the principles of its prodrug design are relevant. These prodrugs are metabolized to the active form, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), which inhibits thymidylate synthase, a critical enzyme in DNA synthesis. nih.gov This targeted inhibition leads to DNA damage and cell death in cancer cells. nih.gov
Recent research has focused on developing prodrug nanoparticles that can release the active drug in response to the specific microenvironment of cancer cells. rsc.org For instance, drug release can be triggered by intracellular dissolution and the higher levels of hydrogen peroxide often found in cancer cells. rsc.org This approach aims to enhance the specificity and efficacy of the anticancer agent while minimizing systemic toxicity. rsc.org
Effects on Cell Proliferation and Apoptosis
Fluorinated compounds have been a cornerstone in the development of therapeutic agents that modulate cell proliferation and induce apoptosis, or programmed cell death. While direct studies on this compound are specific, the broader class of fluorinated molecules, particularly 5-fluorouracil (5-FU), provides significant insights. 5-FU is known to inhibit cell proliferation and induce apoptosis in various cancer cell lines. researchgate.netnih.gov Research on colorectal cancer cells, for instance, has shown that 5-FU's cytotoxic effects are mediated through the induction of apoptosis. nih.gov This process is often dependent on caspases, a family of protease enzymes essential for programmed cell death. nih.gov
In studies on both endothelial cells and cardiomyocytes, 5-FU was found to compromise cell membrane integrity and significantly induce apoptosis after prolonged treatment at concentrations of 10 μM or higher. nih.gov Similarly, novel benzoxazoles synthesized with fluorine moieties have demonstrated potential anticancer activity by exhibiting cytotoxicity against human lung carcinoma cells, indicating an impact on cell survival and proliferation. researchgate.net Other research on fluorinated nucleoside analogues, such as 5-fluoro-2′-deoxycytidine (FdCyd), has shown these compounds can induce significant cell growth inhibition and apoptosis in pancreatic and hepatocellular carcinoma cell lines. ssu.ac.ir This analogue was found to reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis. ssu.ac.irscirp.org These examples highlight a common mechanism among strategically fluorinated compounds to disrupt cell cycle progression and trigger apoptotic pathways.
The table below summarizes the observed effects of fluorinated compounds on cell lines from various studies.
| Compound | Cell Line(s) | Observed Effects | Reference(s) |
| 5-Fluorouracil (5-FU) | Colorectal Cancer Cells (HCT116, HT29, SW620, SW480) | Dose-dependent growth inhibition, induction of caspase-dependent apoptosis. nih.gov | nih.gov |
| 5-Fluorouracil (5-FU) | Human Cardiomyocytes (HCM), Human Umbilical Vein Endothelial Cells (HUVEC) | Compromised cell membrane integrity, induction of apoptosis. nih.gov | nih.gov |
| 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | Human A-549 Lung Carcinoma, HepaRG Hepatocytes | Cytotoxicity against lung cancer cells. researchgate.net | researchgate.net |
| 5-fluoro-2′-deoxycytidine (FdCyd) | Pancreatic Cancer (AsPC-1), Hepatocellular Carcinoma (LCL-PI 11) | Cell growth inhibition, induction of apoptosis, reactivation of tumor suppressor genes. ssu.ac.ir | ssu.ac.ir |
Enhanced Potency with Fluorine Substitution
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the biological potency of molecules. tandfonline.comnih.gov This enhancement stems from fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. tandfonline.comacs.org The fluorine atom is comparable in size to a hydrogen atom, allowing it to fit into receptor sites without significant steric hindrance. tandfonline.com However, its strong electron-withdrawing nature can profoundly alter the electronic properties of a molecule, which can lead to stronger binding interactions with biological targets. tandfonline.com
Receptor Tyrosine Kinase Inhibition Research
Receptor tyrosine kinases (RTKs) are crucial cell surface receptors involved in signaling pathways that control cell growth, proliferation, and differentiation. Aberrant RTK activity is a hallmark of many cancers, making them a key target for drug development. nih.gov Research into substituted phenols has identified them as promising scaffolds for RTK inhibitors.
Specifically, the analogue 4-Fluoro-2-methylphenol (B144770), which differs from this compound only in the position of the fluorine atom, has been used as a building block for quinazolines that demonstrate selective inhibition of receptor tyrosine kinases. ossila.com The development of novel carbazole (B46965) and tetrahydrocarbazole-based compounds has also led to highly potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase. nih.gov Studies on FMS-like tyrosine kinase-3 (FLT3) have shown that combining FLT3 inhibitors with inhibitors of other kinases, like WEE1, can synergistically trigger apoptosis in leukemia cells, highlighting the therapeutic potential of targeting these pathways. nih.gov The inclusion of fluorine in these inhibitor structures is often a key element in achieving high potency and selectivity.
Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals and reactive oxygen species (ROS). mdpi.com These reactive species can cause oxidative damage to cells if not controlled. mdpi.com The phenylpropanoid pathway in plants is responsible for synthesizing a vast array of over 8,000 different bioactive compounds known for their antioxidant capabilities. mdpi.com
While specific antioxidant studies on this compound are not extensively detailed, research on structurally related compounds provides strong indications of its potential activity. For example, derivatives of carvacrol (B1668589) (5-isopropyl-2-methylphenol), a phenolic monoterpenoid, have been synthesized and shown to possess significant antioxidant activity in DPPH radical scavenging assays. researchgate.net Given that this compound shares the core 2-methylphenol structure, it is plausible that it also exhibits antioxidant properties. The electronic effects of the fluorine substituent could modulate the hydrogen-donating ability of the phenolic hydroxyl group, potentially influencing its antioxidant capacity.
Enzyme Interaction and Inhibition Studies
The strategic incorporation of fluorine is a powerful tool in the design of enzyme inhibitors due to its unique electronic properties. nih.gov Fluorine's high electronegativity can alter the acidity of nearby protons or stabilize transition states, leading to potent and often irreversible inhibition. A classic example is the mechanism of 5-fluorouracil, which is metabolized in the body to 5-fluoro-dUMP. This molecule acts as an effective inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. nih.gov The fluorine atom at the C5 position facilitates the initial steps of the enzymatic reaction but prevents the final elimination step, leading to the formation of a stable covalent complex that inactivates the enzyme. nih.gov
This principle of using fluorine to create mechanism-based inhibitors has been applied to other enzyme classes as well. For instance, α-fluorinated ketones are used to target serine proteases, and 2-fluoro-2-deoxysugars can trap active site residues in glycosidases. nih.gov In a different context, the related compound 4-fluoro-2-methylphenol has been studied for its interaction with the enzyme laccase, which can catalyze its grafting onto lignocellulose materials, demonstrating a direct interaction between a fluorinated phenol and an enzyme. sigmaaldrich.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis in Biological Contexts
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or toxicity. scholarsresearchlibrary.comnih.gov These models are invaluable in medicinal chemistry and toxicology for predicting the activity of new compounds and optimizing lead structures. scholarsresearchlibrary.comnih.gov
For substituted phenols, QSAR models have been successfully developed to predict their toxicity to various organisms. scholarsresearchlibrary.com These models use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can include physicochemical properties (like lipophilicity, measured by logP), electronic parameters (like dipole moment), and quantum chemical descriptors. scholarsresearchlibrary.comnih.gov By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive model can be built. scholarsresearchlibrary.com For instance, a QSAR study on the antioxidant activity of phenolic compounds identified that properties related to drug-likeness, molecular fingerprints, and electronic characteristics were correlated with their ability to scavenge DPPH radicals. nih.gov
The table below lists common descriptor types used in QSAR studies of phenolic compounds.
| Descriptor Category | Examples | Relevance |
| Physicochemical | logP (octanol/water partition coefficient), Molar Refractivity (MR) | Relates to hydrophobicity, membrane permeability, and binding interactions. nih.gov |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Describes the electronic charge distribution and reactivity of the molecule. scholarsresearchlibrary.com |
| Topological | Molecular Connectivity Index (MCI), Wiener Index | Encodes information about the size, shape, and branching of the molecule. nih.gov |
| Constitutional | Molecular Weight, Number of specific atoms (e.g., fluorine) | Basic properties describing the composition of the molecule. nih.gov |
Influence of Fluorine Substitution on Biological Activity
The substitution of hydrogen with fluorine can have a profound impact on the structure-activity relationship of a molecule. tandfonline.com The unique properties of fluorine allow it to influence biological activity through several mechanisms.
Modulation of Acidity and Hydrogen Bonding: Fluorine's strong electron-withdrawing effect can increase the acidity (lower the pKa) of a nearby phenolic hydroxyl group. This alters the ionization state of the molecule at physiological pH, which can affect receptor binding and cell permeability. While a hydroxyl group can both donate and accept a hydrogen bond, a fluorine atom can only act as a hydrogen bond acceptor. nih.gov This change can be critical for receptor-ligand interactions; in some cases, replacing a hydroxyl group with fluorine has been shown to have a detrimental effect on binding affinity, demonstrating the importance of the hydrogen-donating capability of the original group. nih.gov
Conformational Effects and Binding Affinity: The introduction of fluorine can alter the preferred conformation of a molecule due to stereoelectronic effects. This can pre-organize the molecule into a shape that is more favorable for binding to its biological target, thereby increasing its potency. acs.org The electron-withdrawing nature of fluorine can also enhance binding affinity by creating more favorable electrostatic interactions with the target protein. tandfonline.com
Hydroxyl Group and Reactivity in Biological Systems
The biological activity and toxicity of phenolic compounds, including this compound, are fundamentally linked to the reactivity of the hydroxyl (-OH) group attached to the aromatic ring. libretexts.org This functional group dictates the molecule's interactions within biological systems through several key mechanisms. The phenolic hydroxyl group can act as a hydrogen donor, a characteristic that underlies the antioxidant properties of many phenolics but also contributes to their toxicity. nih.govnih.gov
A primary pathway for the biological reactivity of phenols involves the formation of phenoxyl radicals. wikipedia.org Oxidative enzymes within the body can abstract the hydrogen atom from the hydroxyl group, generating a highly reactive phenoxyl radical. nih.govnist.gov The interaction of the hydroxyl group's electrons with the π-electrons of the benzene (B151609) ring allows the resulting radical to be stabilized through delocalization across the aromatic system. nih.gov This relative stability allows the phenoxyl radical to persist long enough to interact with and damage critical biomolecules. nih.gov For instance, phenoxyl radicals can participate in redox cycling with thiols like glutathione, a process that reduces the radical back to the phenol but concurrently generates thiyl radicals and reactive oxygen species (ROS) such as superoxide (B77818) radicals. nih.gov This production of ROS can lead to oxidative stress, damaging DNA, lipids, and proteins. nih.gov
Furthermore, the hydroxyl group's ability to participate in hydrogen bonding influences the molecule's interactions with biological macromolecules, such as enzymes and receptors. nih.gov Phenols can inhibit enzymes involved in radical generation, including cytochrome P450 isoforms, partly through these interactions. nih.gov The acidity of the phenolic proton, which is influenced by the other substituents on the aromatic ring, also plays a role in its biological activity. wikipedia.org In the case of this compound, the electronic properties of the fluorine and methyl groups modulate the reactivity of the hydroxyl group, thereby influencing its specific biological and toxicological profile.
Effect of Substituents on Toxicity
The toxicity of a phenolic compound is significantly modulated by the nature, number, and position of substituents on the aromatic ring. Quantitative Structure-Activity Relationship (QSAR) studies have been extensively used to correlate the physicochemical properties of substituted phenols with their biological toxicity. researchgate.nettandfonline.com These studies consistently show that two primary factors govern the toxicity of phenols: lipophilicity and electronic effects. researchgate.netjst.go.jp
Lipophilicity, often quantified by the octanol-water partition coefficient (log K_ow_ or log P), describes a molecule's ability to partition into fatty or nonpolar environments, such as cell membranes. jst.go.jpnih.gov An increase in lipophilicity generally enhances the toxic effect of non-reactive chemicals by facilitating their transport across biological membranes and accumulation within the biosystem. researchgate.netmdpi.com
Electronic effects of substituents influence the reactivity of the phenol, particularly the ease of phenoxyl radical formation. acs.org These effects are often described by parameters like Hammett sigma constants (σ) or quantum chemical descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO_). researchgate.netnih.gov
Electron-releasing groups (e.g., methyl, -CH₃) can increase the rate of formation of potentially toxic phenoxyl radicals. acs.orgnih.govresearchgate.net
Electron-withdrawing groups (e.g., fluoro, -F; nitro, -NO₂) can increase the acidity of the phenolic proton and may exert their toxicity primarily through mechanisms related to lipophilicity rather than radical formation. nih.govresearchgate.net
In this compound, the presence of both a weakly electron-releasing methyl group and a strongly electron-withdrawing fluorine atom creates a complex electronic environment that influences its toxic potential. The fluorine atom's presence can also affect metabolic pathways; while the carbon-fluorine bond is highly stable and often used to block metabolic oxidation, aryl fluorides can sometimes undergo oxidative defluorination, leading to different metabolites. nih.govannualreviews.orgacs.org
The following table illustrates how different substituents affect key physicochemical properties related to toxicity.
| Compound | Substituents | log Kow (Lipophilicity) | pKa (Acidity) | General Effect on Toxicity |
|---|---|---|---|---|
| Phenol | -H | 1.46 | 9.95 | Baseline toxicity |
| 2-Methylphenol (o-Cresol) | 2-CH₃ | 1.95 | 10.28 | Increased lipophilicity; electron-releasing group may promote radical formation |
| 4-Fluorophenol | 4-F | 1.80 | 9.15 | Increased lipophilicity; electron-withdrawing group increases acidity |
| 2,4-Dichlorophenol | 2-Cl, 4-Cl | 3.06 | 7.85 | Significantly increased lipophilicity and acidity, leading to higher toxicity |
Prediction of Toxicity using Neural Networks
In modern toxicology, computational methods are increasingly used to predict the toxicity of chemicals, reducing the need for costly and time-consuming experimental testing. nih.gov Machine learning, particularly artificial neural networks (ANNs), has emerged as a powerful tool for developing QSAR models for phenolic compounds. tandfonline.comtandfonline.comnih.gov
An ANN-based QSAR model functions by learning the complex, non-linear relationships between a set of molecular descriptors (inputs) and a toxicological endpoint (output). researchgate.net For phenolic compounds, these input descriptors can be numerous and varied, including:
Physicochemical properties: log K_ow_, pK_a_, molar volume. tandfonline.com
Electronic descriptors: Dipole moment, energy of the highest occupied molecular orbital (E_HOMO_), and lowest unoccupied molecular orbital (E_LUMO_). imist.ma
Topological and geometrical descriptors: Parameters that describe molecular shape, size, and connectivity. wisdomlib.org
The network is "trained" on a large dataset of phenols with experimentally determined toxicity values (e.g., EC₅₀ or LC₅₀). nih.gov Through this training process, the ANN adjusts its internal parameters to create a model that can accurately predict the toxicity of compounds not included in the training set. researchgate.net
Several studies have successfully applied various machine learning techniques to predict the toxicity of phenols against different organisms. tandfonline.comresearchgate.net These models can distinguish between different mechanisms of toxic action, such as polar narcosis, respiratory uncoupling, or electrophilicity. tandfonline.comnih.gov Research comparing different machine learning algorithms often shows that ANNs provide superior predictive power compared to traditional multiple linear regression (MLR) models, especially for large and diverse datasets of compounds. tandfonline.com
The performance of these models is evaluated using statistical metrics such as the coefficient of determination (R²) and the area under the receiver operating characteristic curve (AUC). High R² values indicate a strong correlation between the predicted and experimental toxicities.
| Machine Learning Model | Endpoint | Global Accuracy (%) | AUC | Reference |
|---|---|---|---|---|
| Artificial Neural Network (ANN/MLP) | Mode of Toxic Action | 97.7 | 0.984 | Castillo-Garit et al. tandfonline.com |
| Support Vector Machine (SVM) | Mode of Toxic Action | 95.9 | 0.982 | Castillo-Garit et al. tandfonline.com |
| k-Nearest Neighbors (k-NN) | Mode of Toxic Action | 96.8 | 0.999 | Castillo-Garit et al. tandfonline.com |
| Deep Neural Network (DNN) | Cytotoxicity (pIGC₅₀) | R² = 0.943 (training) | N/A | Douali et al. researchgate.net |
Environmental Fate and Toxicological Research
Environmental Degradation and Metabolism
The persistence and transformation of 5-Fluoro-2-methylphenol in the environment are governed by biotic and abiotic processes. The presence of a fluorine atom can significantly influence the molecule's susceptibility to degradation.
Direct studies detailing the microbial degradation pathways of this compound are scarce. However, research on the biodegradation of cresols, the parent compounds, provides a likely framework. Microorganisms, particularly bacteria, are known to degrade cresols in both aerobic and anaerobic conditions. cdc.govcdc.gov The degradation of cresols typically proceeds rapidly in soil and water, often within days. cdc.govcdc.gov It is anticipated that microbial communities would adapt to utilize this compound as a carbon and energy source, although the fluorine substituent may slow the degradation rate compared to non-fluorinated cresols. nih.govmdpi.com The degradation pathway would likely involve initial hydroxylation of the aromatic ring, followed by ring cleavage. The stability of the carbon-fluorine bond presents a challenge for complete mineralization. nih.gov
Demethylation is a key initial step in the anaerobic degradation of some cresol isomers. While specific demethylation reactions for this compound have not been documented, studies on m-cresol have shown that anaerobic consortia can demethylate the compound. This process is a critical step in the pathway leading to the formation of benzoate, which is then further mineralized. The presence of a fluorine atom on the aromatic ring could potentially influence the enzymatic activity responsible for demethylation, but this remains an area for further investigation.
Aquatic and Ecotoxicological Assessments
The potential impact of this compound on aquatic ecosystems is a significant consideration for its environmental risk assessment.
Table 1: Aquatic Toxicity of a Related Fluorinated Compound
| Compound | Organism | Exposure Duration | Endpoint | Value |
|---|---|---|---|---|
| Perfluorooctane sulfonate (PFOS) | Daphnia magna | 48 hours | LC50 | Not specified in search results |
Note: This table presents data for a structurally related compound due to the absence of specific data for this compound.
There is no specific information available regarding the bioaccumulation potential of this compound. fishersci.com However, the bioaccumulation of other perfluoroalkyl substances (PFAS) has been assessed in marine organisms. For example, studies on the marine echinoderm Holothuria tubulosa have demonstrated the bioaccumulation of various PFAS, with bioaccumulation factors (log BAF) ranging from 1.16 to 4.39. nih.gov The uptake of these compounds was observed to be rapid. nih.gov The octanol-water partition coefficient (XLogP3) of this compound is 2.1, which suggests a moderate potential for bioaccumulation. nih.gov Further studies are necessary to definitively determine the bioaccumulation potential of this compound in aquatic food webs.
Mammalian Toxicology and Safety Profile
The toxicological properties of this compound in mammals have not been fully investigated. fishersci.com What is known is largely derived from safety data sheets, which indicate that the compound is considered hazardous. fishersci.com It is classified as harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. nih.gov
Information on the mammalian toxicology of cresols, the non-fluorinated analogues, indicates that short-term exposure can cause respiratory tract irritation. cdc.gov Ingestion of cresols can lead to muscle twitching and loss of coordination in animals. cdc.gov Dermal application can result in skin irritation. cdc.gov A baby who had liquid cresol accidentally spilled on his head suffered severe damage to the skin, liver, and kidneys, leading to a coma and death. cdc.gov While these findings for cresols provide some indication of potential target organs and effects, the influence of the fluorine atom in this compound on its toxicological profile is unknown and requires specific investigation. No information is available on its mutagenic, reproductive, or developmental effects. fishersci.com
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Category |
|---|---|
| Flammable liquids | Category 4 nih.gov |
| Acute toxicity, oral | Category 4 nih.gov |
| Acute toxicity, dermal | Category 4 nih.gov |
| Skin corrosion/irritation | Category 1 nih.gov |
Acute and Chronic Toxicity Studies
Acute Toxicity:
This compound is classified as harmful if swallowed or in contact with skin. nih.govfishersci.com It is also categorized as causing severe skin burns and eye damage. nih.govfishersci.com The aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates that it is considered an acute toxicant (Category 4) for both oral and dermal routes of exposure. fishersci.com Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. fishersci.com
The following table summarizes the acute toxicity hazard statements for this compound:
| Hazard Code | Hazard Statement | Hazard Class | Category |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral | Category 4 |
| H312 | Harmful in contact with skin | Acute toxicity, dermal | Category 4 |
| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation | Category 1C |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation | Category 1 |
Chronic Toxicity:
Mechanisms of Fluorine Toxicity and Fluoride Liberation
The toxicity of this compound can be attributed to both the parent molecule and the potential in vivo liberation of fluoride ions. While specific metabolic studies on this compound are limited, the metabolism of fluorinated aromatic compounds can lead to the release of fluoride. nih.gov
Mechanisms of Fluoride Toxicity:
Once liberated, fluoride ions can exert toxicity through several mechanisms:
Enzyme Inhibition: Fluoride is a known inhibitor of various enzymes, particularly those that require divalent metal cations like magnesium (Mg²⁺) as cofactors. mdpi.com It can interfere with glycolysis and oxidative phosphorylation, disrupting cellular energy production. medscape.com
Oxidative Stress: Fluoride exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering the intracellular redox state. fluoridealert.org This can lead to lipid peroxidation and damage to cellular components. fluoridealert.org
Disruption of Homeostasis: Fluoride can bind to calcium ions, leading to hypocalcemia. medscape.com It can also interfere with ion transport systems, such as the Na⁺/K⁺-ATPase, potentially causing hyperkalemia. medscape.com
Apoptosis: By inducing oxidative stress and disrupting cellular processes, fluoride can trigger programmed cell death, or apoptosis. fluoridealert.orgnih.gov
| Toxicity Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interferes with enzymes requiring metal cofactors, disrupting metabolic pathways like glycolysis. mdpi.commedscape.com |
| Oxidative Stress | Induces the production of reactive oxygen species (ROS), leading to cellular damage. fluoridealert.org |
| Disruption of Homeostasis | Binds to calcium, leading to hypocalcemia, and inhibits ion pumps. medscape.com |
| Apoptosis | Triggers programmed cell death due to cellular stress and damage. fluoridealert.orgnih.gov |
Toxicological Properties (Limitations in Current Research)
A significant limitation in the toxicological assessment of this compound is the lack of comprehensive studies. The toxicological properties of this compound have not been fully investigated. fishersci.com Much of the available information is based on general hazard classifications and data from structurally related phenols.
Specific research gaps include:
Chronic Toxicity: There is a lack of long-term exposure studies to determine the potential for cumulative health effects.
Metabolism and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to understand the extent of fluoride liberation and the formation of other potentially toxic metabolites.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no available information on the carcinogenic, mutagenic, or reproductive effects of this compound. fishersci.com
These limitations are common for many substituted phenols, where the toxicological profile is often inferred from a limited number of studies on a few representative compounds. oup.comoup.com
Hazard Identification and Risk Characterization
Hazard Identification:
Based on available data, this compound is identified as a hazardous substance with the following primary hazards:
Acute Toxicity: Harmful if swallowed or in contact with skin. nih.govfishersci.com
Skin and Eye Damage: Causes severe skin burns and serious eye damage. nih.govfishersci.com
Respiratory Irritation: May cause respiratory irritation. fishersci.com
Risk Characterization:
A formal risk characterization for this compound is challenging due to the limited toxicological database. The risk to human health and the environment will depend on the nature and extent of exposure. Given its acute toxicity and corrosive properties, direct contact with the substance poses a significant risk. The potential for chronic effects and systemic toxicity following repeated low-level exposure cannot be fully assessed without further research.
Endocrine Disrupting Effects (if applicable to specific derivatives)
There are no specific studies available that have investigated the endocrine-disrupting effects of this compound or its direct derivatives. However, research on other substituted phenols suggests that this class of compounds has the potential to interact with the endocrine system.
Some phenols have been shown to act as endocrine-disrupting chemicals (EDCs) by:
Interacting with Hormone Receptors: Certain phenols can bind to estrogen and androgen receptors, either mimicking (agonistic) or blocking (antagonistic) the action of natural hormones. nih.gov
Altering Hormone Synthesis and Metabolism: Some phenolic compounds can interfere with the enzymes involved in steroidogenesis, the process of hormone production. mdpi.com
Given that some fluorinated compounds have been identified as potential endocrine disruptors, and considering the phenolic structure of this compound, it is plausible that it could exhibit endocrine-disrupting properties. frontiersin.org However, without specific in vitro or in vivo studies, this remains a data gap. The endocrine-disrupting potential of substituted phenols is an active area of research, and further investigation is needed to determine the specific effects of fluorinated phenols like this compound. nih.gov
Applications and Emerging Research Areas for 5 Fluoro 2 Methylphenol
Pharmaceutical and Medicinal Chemistry Applications
In the realm of medicine, 5-Fluoro-2-methylphenol serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making it a sought-after component in drug design.
Building Block for Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material in the multi-step synthesis of novel active pharmaceutical ingredients. One notable application is in the creation of benzoxazole (B165842) derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these complex molecules often involves the initial nitration of this compound, followed by a series of reactions to construct the final benzoxazole scaffold.
Development of Therapeutic Agents for Diseases (e.g., Cancer)
A significant area of research for this compound is in the development of new anticancer agents. Scientists have successfully synthesized a novel series of benzoxazoles containing a piperazine (B1678402) and a fluorine moiety, starting from this compound. These compounds have been evaluated for their cytotoxicity against human A-549 lung carcinoma cells.
The research demonstrated that some of the synthesized benzoxazole derivatives exhibit potential anticancer activity. Notably, two of the intermediate compounds in the synthesis showed selective properties against lung cancer cells at low concentrations, leaving healthy cells unaffected. This indicates a promising selectivity window for these compounds as potential anticancer drugs. The study highlights the importance of the fluorinated phenol (B47542) starting material in achieving these targeted biological effects.
Table 1: Cytotoxicity of Benzoxazole Derivatives and Intermediates
| Compound | Cell Viability (%) on A-549 Lung Carcinoma Cells |
|---|---|
| Intermediate 1 | Shows lung cancer selective properties |
| Intermediate 2 | Shows lung cancer selective properties |
| Benzoxazole Derivative A | Potential anticancer activity |
| Benzoxazole Derivative B | Potential anticancer activity |
Note: This table is a representation of the research findings indicating the potential of compounds derived from this compound.
Agrochemical Applications
While fluorinated compounds are increasingly important in the agrochemical industry for creating more potent and selective active ingredients, specific applications of this compound in this sector are not yet extensively documented in publicly available research. The introduction of fluorine into pesticides and herbicides can enhance their efficacy and metabolic stability.
Herbicides and Pesticides Development
The potential use of this compound as a precursor for new herbicides and pesticides remains an area of interest for researchers. The structural motifs present in the molecule are relevant to the design of biologically active compounds. However, detailed studies or patents specifically outlining the synthesis and efficacy of such agrochemicals derived from this compound are not widely reported.
Materials Science Applications
In materials science, the incorporation of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Functional Polymers and Photoresists
The application of this compound in the synthesis of functional polymers and photoresists is an emerging area of research. While the broader class of fluorinated phenols is recognized for its utility in creating specialized polymers, specific research detailing the polymerization of this compound or its inclusion in photoresist formulations is limited. The unique substitution pattern of this compound suggests it could be a valuable monomer for creating polymers with tailored properties for advanced applications, though further research is needed to fully explore this potential.
Dye and Plastic Industries
The versatility of phenolic compounds as precursors in the synthesis of dyes and polymers is well-established. guidechem.com The presence of fluorine in this compound offers unique advantages in these industries, contributing to enhanced properties of the final products.
In the dye industry , phenols are common coupling components in the synthesis of azo dyes. nih.govresearchgate.net The process typically involves the reaction of a diazonium salt with a phenol in an alkaline solution. The fluorine substituent in this compound can influence the electronic properties of the aromatic ring, which in turn can affect the color and stability of the resulting azo dye. nih.gov For instance, the electron-withdrawing nature of fluorine can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum of the dye, depending on its position relative to the azo group. Furthermore, the introduction of a C-F bond can enhance the thermal and chemical stability of the dye molecule. guidechem.com
Within the plastic industry , fluorinated polymers are prized for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. ingentaconnect.com Phenolic resins, produced from the condensation reaction of phenols with formaldehyde, are a significant class of thermosetting plastics known for their heat resistance and mechanical strength. capitalresin.com The incorporation of this compound into the phenolic resin matrix can lead to fluorinated phenolic resins with enhanced characteristics. Research into fluorinated phenolic resins has demonstrated that the presence of fluorine atoms can improve the thermal stability and hydrophobicity of the resulting polymer. researchgate.net This makes them suitable for applications requiring high-performance materials, such as in the aerospace and electronics industries. researchgate.net
Table 1: Potential Impact of this compound in Dye and Plastic Industries
| Industry Sector | Application | Potential Advantages Conferred by this compound |
|---|---|---|
| Dye Industry | Azo Dye Precursor | Modified color spectrum, Enhanced thermal and chemical stability |
Liquid-Crystal Technology
Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. They are widely used in display technologies such as LCDs. The molecular structure of a compound plays a crucial role in its ability to exhibit liquid crystalline phases. The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a common strategy to tailor their properties. researchgate.net
While specific studies on liquid crystals derived directly from this compound are not extensively documented, the influence of fluorine substitution on the mesogenic behavior of aromatic compounds is well-understood. The high electronegativity and small size of the fluorine atom can significantly alter intermolecular interactions, dipole moments, and molecular packing, which are critical factors for the formation and stability of liquid crystal phases.
The presence of a fluorine atom in a potential liquid crystal molecule can lead to:
Modification of Mesophase Stability: The introduction of fluorine can either stabilize or destabilize liquid crystalline phases depending on its position on the molecular core.
Alteration of Dielectric Anisotropy: Fluorine substitution is a key method for controlling the dielectric anisotropy (Δε) of liquid crystals, a crucial parameter for their application in displays. A strong dipole moment associated with the C-F bond can lead to a high Δε.
Reduction of Viscosity: In some cases, fluorination can lead to a decrease in the viscosity of the liquid crystal, which is beneficial for faster switching times in displays.
Given these general principles, this compound could serve as a valuable building block in the synthesis of novel fluorinated liquid crystals. Its phenolic hydroxyl group provides a reactive site for the attachment of other molecular fragments to create rod-shaped or disc-shaped molecules that are prerequisites for liquid crystalline behavior.
Coordination Chemistry and Metal Ion Complexing
The hydroxyl group of phenols can be deprotonated to form phenoxide ions, which are excellent ligands for a wide range of metal ions. The field of coordination chemistry explores the formation and properties of the resulting metal complexes. The electronic properties of the phenol can be fine-tuned by the presence of substituents on the aromatic ring, which in turn influences the properties of the metal complexes.
This compound, upon deprotonation, forms the 5-fluoro-2-methylphenoxide ligand. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group modifies the electron density on the phenoxide oxygen atom. This can affect the stability and reactivity of the metal complexes formed.
The coordination of 5-fluoro-2-methylphenoxide to metal centers can lead to the formation of complexes with interesting structural and electronic properties. For instance, the steric bulk of the methyl group ortho to the coordinating oxygen can influence the coordination geometry around the metal ion. The electronic effect of the fluorine atom can modulate the redox potential of the metal center and the spectroscopic properties of the complex.
While specific crystal structures of metal complexes containing the 5-fluoro-2-methylphenoxide ligand are not widely reported, the general principles of coordination chemistry suggest that this ligand could be used to synthesize novel complexes with potential applications in catalysis, materials science, and biological systems.
Optical Communications and NLO Behavior
Nonlinear optics (NLO) is the branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. Materials with a large second-order NLO response are of great interest for applications in optical communications, such as frequency doubling and optical switching. nih.gov
The NLO properties of organic molecules are often associated with the presence of an electron donor and an electron acceptor group connected by a π-conjugated system. While this compound itself does not possess the classic "push-pull" electronic structure for strong second-order NLO activity, it can be a precursor for the synthesis of NLO-active materials.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. researchgate.net Quantum chemical calculations can determine the hyperpolarizability (β), a measure of the second-order NLO response of a molecule. The substitution pattern on an aromatic ring significantly influences the hyperpolarizability. The fluorine atom, being highly electronegative, can act as an electron-withdrawing group, and its strategic placement in a molecule can enhance the NLO response. researchgate.net
Derivatives of this compound, where the phenolic oxygen acts as an electron donor and an appropriate electron-accepting group is introduced elsewhere on the aromatic ring or on a conjugated side chain, could exhibit significant NLO properties. Computational studies on substituted phenols have shown that the interplay of different functional groups can lead to a substantial enhancement of the first hyperpolarizability.
Table 2: Predicted NLO Properties of a Hypothetical Derivative
Below is a hypothetical data table based on quantum chemical calculations for a designed molecule derived from this compound, showcasing its potential for NLO applications.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| 5-Fluoro-2-methyl-4-nitrophenol | 4.5 | 95 | 1500 |
Note: The values in this table are illustrative and would require specific computational studies for verification.
Corrosion Inhibition
Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as its oxide, hydroxide, or sulfide. It is a major issue in many industries, leading to significant economic losses. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.
Phenolic compounds have been extensively studied as "green" corrosion inhibitors due to their environmental friendliness and effectiveness. corromat.com The mechanism of corrosion inhibition by phenols generally involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. corromat.com This adsorption can occur through the interaction of the π-electrons of the aromatic ring and the lone pair electrons of the oxygen atom with the vacant d-orbitals of the metal.
This compound possesses the key structural features of a potential corrosion inhibitor:
An aromatic ring with π-electrons.
A hydroxyl group with lone pair electrons.
The adsorption of this compound onto a metal surface, such as mild steel in an acidic medium, can be investigated using electrochemical techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. researchgate.net These methods can determine the inhibition efficiency and provide insights into the mechanism of inhibition.
The inhibition efficiency (IE%) can be calculated using the following formula:
IE% = [(Rct(inh) - Rct) / Rct(inh)] x 100
Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct is the charge transfer resistance in the absence of the inhibitor.
The presence of the fluorine and methyl groups can influence the adsorption process and the stability of the protective film. The electron-donating methyl group can enhance the electron density on the aromatic ring, promoting stronger adsorption, while the electronegative fluorine atom can also influence the electronic distribution and stability of the molecule on the metal surface.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Fluoro-2-methylphenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthetic pathways include Friedel-Crafts alkylation of fluorophenol derivatives or electrophilic substitution of 2-methylphenol with fluorine sources. Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, using Lewis acids like AlCl₃ in anhydrous dichloromethane may enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product.
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns. FT-IR identifies hydroxyl (O–H stretch ~3200 cm⁻¹) and C–F bonds (~1250 cm⁻¹). GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) verifies purity and molecular ion peaks (e.g., [M+H⁺] at m/z 142). Cross-reference with NIST spectral databases for validation .
Q. What are the recommended storage and handling protocols for this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to minimize oxidation. Use amber glass vials to avoid photodegradation. Handle in a fume hood with nitrile gloves and PPE due to potential skin/eye irritation, as outlined in safety data sheets .
Q. How does the solubility profile of this compound influence solvent selection for experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For kinetic studies, use ethanol/water mixtures (70:30 v/v) to balance solubility and reaction rates. Solubility parameters should be empirically verified using UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Perform meta-analysis of existing literature (e.g., using Scopus or PubMed filters for in vitro vs. in vivo studies) to identify variables like assay type (e.g., antimicrobial disk diffusion vs. microdilution) or cell line specificity. Replicate experiments under controlled conditions, ensuring batch-to-batch compound consistency via QC protocols .
Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Apply DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p) basis set) to map electron density distributions and identify reactive sites. Compare with experimental substituent effects (e.g., NOESY for steric hindrance analysis). Validate predictions using kinetic isotope effects or Hammett plots .
Q. How can the environmental stability and degradation pathways of this compound be systematically characterized?
- Methodological Answer : Conduct accelerated degradation studies under varied pH, UV light, and temperature. Analyze products via LC-QTOF-MS to identify intermediates (e.g., quinone derivatives). Use OECD guidelines for hydrolysis and photolysis testing to model environmental fate .
Q. What strategies optimize the use of this compound as a building block in multi-step organic syntheses?
- Methodological Answer : Protect the phenolic hydroxyl group (e.g., silylation with TBSCl) before introducing electrophiles. Employ cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with halogenated intermediates. Monitor reaction progress via TLC or inline IR spectroscopy to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
